molecular formula C10H13ClN2O4S B11819248 4-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)morpholine

4-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)morpholine

Cat. No.: B11819248
M. Wt: 292.74 g/mol
InChI Key: JXJQVTJWOOCENY-UHFFFAOYSA-N
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Description

4-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)morpholine is a chemical compound that belongs to the class of sulfonyl morpholines It features a pyridine ring substituted with a chloro and methoxy group, and a morpholine ring attached via a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)morpholine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-4-methoxypyridine, which can be achieved through chlorination and methoxylation of pyridine derivatives.

    Sulfonylation: The 5-chloro-4-methoxypyridine is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine.

    Morpholine Introduction: Finally, the sulfonylated intermediate is reacted with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the pyridine ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: It is investigated for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring can enhance binding affinity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)morpholine
  • 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
  • 2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl

Uniqueness

4-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)morpholine is unique due to its specific substitution pattern on the pyridine ring and the presence of both sulfonyl and morpholine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H13ClN2O4S

Molecular Weight

292.74 g/mol

IUPAC Name

4-(5-chloro-4-methoxypyridin-3-yl)sulfonylmorpholine

InChI

InChI=1S/C10H13ClN2O4S/c1-16-10-8(11)6-12-7-9(10)18(14,15)13-2-4-17-5-3-13/h6-7H,2-5H2,1H3

InChI Key

JXJQVTJWOOCENY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1S(=O)(=O)N2CCOCC2)Cl

Origin of Product

United States

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